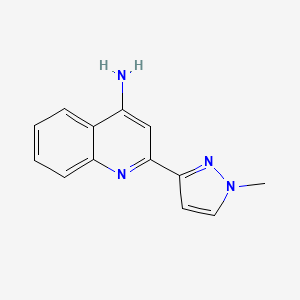

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine

Description

Properties

Molecular Formula |

C13H12N4 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-(1-methylpyrazol-3-yl)quinolin-4-amine |

InChI |

InChI=1S/C13H12N4/c1-17-7-6-12(16-17)13-8-10(14)9-4-2-3-5-11(9)15-13/h2-8H,1H3,(H2,14,15) |

InChI Key |

DUVCNETXUQWNNW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)N |

Origin of Product |

United States |

Preparation Methods

Overview

The Suzuki-Miyaura reaction is a pivotal method for forming C–C bonds between halogenated quinolines and pyrazole boronic acids. This approach leverages palladium catalysis to achieve regioselective coupling at the quinoline C2 position.

Synthetic Procedure

-

Precursor Preparation :

-

Coupling Reaction :

A mixture of 2-bromoquinolin-4-amine (1.0 eq), (1-methyl-1H-pyrazol-3-yl)boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq) in dioxane/water (4:1) is heated at 90°C for 12–24 hours. Purification via column chromatography (ethyl acetate/hexane) yields the target compound.

Table 1. Optimization of Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 72 | |

| PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 | 65 |

Friedländer Condensation

Strategy

This method constructs the quinoline core from o-aminobenzaldehyde derivatives pre-functionalized with a pyrazole group. Cyclization with ketones forms the quinoline ring, positioning the pyrazole at C2.

Stepwise Synthesis

Table 2. Friedländer Reaction Conditions

Multi-Component Reactions (MCRs)

One-Pot Assembly

MCRs enable concurrent formation of multiple bonds. A representative protocol involves:

Advantages and Limitations

Ullmann-Type Coupling

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and pyrazole derivatives, depending on the reagents used.

Scientific Research Applications

Protein Kinase Inhibition

Research indicates that compounds similar to 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine exhibit significant inhibitory effects on various protein kinases. For instance, related pyrazoloquinoline derivatives have been shown to selectively inhibit casein kinase 1δ/ε, which plays a crucial role in neurodegenerative diseases and cancer treatments.

Anticancer Potential

The biological evaluation of this compound often includes cytotoxicity assays against cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancerous cells, making them promising candidates for anticancer therapies .

Antimicrobial Properties

There is also emerging evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have shown activity against various bacterial strains, indicating potential applications in treating infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving the condensation of 1-methylpyrazole with quinoline derivatives under acidic conditions. This synthetic versatility allows for the creation of a range of derivatives, each potentially possessing distinct biological activities.

Case Study 1: Neurodegenerative Diseases

A study explored the effects of pyrazoloquinoline derivatives on neurodegenerative pathways. The results indicated that these compounds could modulate signaling pathways associated with neurodegeneration, suggesting their utility in developing therapeutic agents for diseases like Alzheimer’s and Parkinson’s .

Case Study 2: Cancer Therapeutics

In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed IC50 values indicating potent cytotoxic effects, particularly against breast and lung cancer cells. This highlights the compound's potential as a lead candidate for further drug development .

Data Table: Biological Activities of Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Activity Type |

|---|---|---|---|

| Pyrazoloquinoline A | Casein Kinase 1 | 0.5 | Inhibitor |

| Pyrazoloquinoline B | EGFR | 0.8 | Inhibitor |

| Pyrazoloquinoline C | BRAF V600E | 0.6 | Inhibitor |

| Derivative D | Antimicrobial (E. coli) | N/A | Antibacterial |

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A. 2-Substituted Quinolin-4-amines

2-(Trifluoromethyl)quinolin-4-amine derivatives Activity: These compounds act as TLR7 agonists (EC50: low micromolar range) and microtubule polymerization inhibitors (IC50: ~100 nM in cancer cells) .

2-(exo-Norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amines Synthesis: Prepared via nucleophilic substitution with yields ranging from 11% (compound 17) to 78% (compound 21) . Key Difference: Bulky substituents like norbornanyl or adamantanyl improve allosteric modulation of adenosine receptors but may limit blood-brain barrier penetration .

B. 4-Aminoquinoline Derivatives with Antimalarial Activity

7-Chloro-N-substituted quinolin-4-amines Activity: IC50 values as low as 48 nM against P. falciparum (comparable to chloroquine) . Key Difference: Chlorine at the 7-position enhances antimalarial potency, while the methyl-pyrazole in the target compound may reduce toxicity or resistance liability .

4-Aminoquinoline-piperidines Activity: Superior antiplasmodial activity (IC50 < 100 nM) due to piperidine moieties improving membrane permeability . DNA intercalation) .

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4, indicating it contains 13 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms. The compound features a quinoline moiety substituted with a 1-methyl-1H-pyrazole group, which is crucial for its biological activity. The structural characteristics enhance its ability to bind selectively to enzyme active sites, making it a candidate for drug development targeting specific kinases involved in cancer and neurodegenerative disorders.

Inhibition of Protein Kinases

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various protein kinases. For example, derivatives have been shown to selectively inhibit casein kinase 1δ/ε (CK1δ/ε), which is relevant in neurodegenerative diseases and cancer treatments .

Inhibition studies have demonstrated that certain analogues can effectively inhibit CK1δ/ε with selectivity over related kinases such as CDK5/p25 and GSK-3α/β. These findings suggest that this compound may possess therapeutic potential against diseases where these kinases play a critical role.

Cytotoxicity Assays

Cytotoxicity assays against various cancer cell lines have shown promising results for compounds related to this compound. For instance, studies have reported that certain pyrazoloquinoline derivatives exhibit selective cytotoxic activity against pancreatic ductal adenocarcinoma (PANC-1) cell lines . The IC50 values obtained from these assays indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity. Research has shown that modifications to the pyrazole or quinoline moieties can significantly impact the compound's potency and selectivity towards specific kinases . For example:

| Compound | Modification | IC50 (µM) | Target Kinase |

|---|---|---|---|

| 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amines | None | - | - |

| Compound A | Substituted amine | <5 | CK1δ |

| Compound B | Benzofuran replacement | 8.7 | CK1δ |

These data illustrate how different substitutions can enhance or diminish the inhibitory effects on targeted kinases.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazoloquinoline derivatives, including:

- Case Study on CK1 Inhibition :

- Cytotoxicity Evaluation :

- Docking Studies :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine, and how do reaction conditions influence yield?

- Methodology :

-

Coupling Reactions : Use Suzuki-Miyaura cross-coupling between halogenated quinoline derivatives (e.g., 4-aminoquinoline with a bromine substituent) and 1-methylpyrazole boronic esters. Catalysts like Pd(PPh₃)₄ and bases (e.g., Cs₂CO₃) are critical for efficiency .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMSO or DMF) enhance reactivity, but may require post-reaction purification via column chromatography to remove byproducts .

-

Yield Variability : For example, copper-catalyzed reactions yield ~17–82% depending on temperature (35–100°C) and catalyst loading (e.g., CuBr vs. Pd-based systems) .

- Data Table : Example Reaction Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 80 | 82 | |

| CuBr | K₂CO₃ | DMSO | 35 | 17.9 |

Q. How is structural characterization performed for this compound, and what techniques are most reliable?

- Methodology :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and pyrazole methyl groups (δ 2.5–3.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 265.12) .

Q. What are the primary chemical reactivity trends observed in quinoline-pyrazole hybrids?

- Methodology :

- Electrophilic Substitution : The quinoline ring undergoes nitration/sulfonation at the 5- and 7-positions due to electron-deficient aromatic systems .

- Redox Reactions : Pyrazole methyl groups resist oxidation under mild conditions but may degrade with strong oxidants (e.g., KMnO₄) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental binding affinity data for biological targets?

- Methodology :

-

Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Compare binding poses with experimental IC₅₀ values to identify false positives .

-

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD >2 Å suggests poor fit .

- Case Study : Discrepancies in kinase inhibition assays may arise from solvent accessibility of the pyrazole moiety. Adjust protonation states (e.g., at physiological pH) during docking .

Q. What strategies address low reproducibility in crystallographic data for structurally similar derivatives?

- Methodology :

-

Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .

-

Disorder Modeling : Use PART instructions to resolve overlapping pyrazole and quinoline rings in electron density maps .

- Data Table : SHELXL Refinement Metrics

| Parameter | Value | Acceptable Range | Source |

|---|---|---|---|

| R1 (I > 2σ(I)) | 0.045 | <0.05 | |

| wR2 (all data) | 0.121 | <0.15 |

Q. How do solvent effects and substituent positioning influence photophysical properties?

- Methodology :

- TD-DFT Calculations : Compare HOMO-LUMO gaps in vacuum vs. solvent (e.g., ethanol) using Gaussian16. Pyrazole substituents at C3 vs. C5 alter conjugation lengths .

- Fluorescence Quenching : Measure quantum yields in polar solvents; aggregation-induced emission (AIE) is observed in DMSO/water mixtures .

Key Research Challenges

- Synthetic Scalability : Low yields in copper-catalyzed systems require alternative catalysts (e.g., Pd-NHC complexes) .

- Biological Target Specificity : Pyrazole methylation may reduce off-target effects but requires SAR studies on analogous compounds (e.g., 2-(pyridin-4-yl)quinolin-4-amine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.